METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropylcarbonyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropylcarbonyl Group: This step often involves the use of cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Cyclopropylcarbonyl Compounds: Molecules with the cyclopropylcarbonyl group but different aromatic rings.
Dimethylphenyl Derivatives: Compounds with the dimethylphenyl group but different heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO3S |
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Molecular Weight |
343.4g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-10-5-6-14(9-11(10)2)15-12(3)24-18(16(15)19(22)23-4)20-17(21)13-7-8-13/h5-6,9,13H,7-8H2,1-4H3,(H,20,21) |
InChI Key |
RFRWZHVIIYBESD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3CC3)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3CC3)C)C |
Origin of Product |
United States |
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